Biadamantylidene Biadamantylidene
Brand Name: Vulcanchem
CAS No.: 30541-56-1
VCID: VC2314110
InChI: InChI=1S/C20H28/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2
SMILES: C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6
Molecular Formula: C20H28
Molecular Weight: 268.4 g/mol

Biadamantylidene

CAS No.: 30541-56-1

Cat. No.: VC2314110

Molecular Formula: C20H28

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

Biadamantylidene - 30541-56-1

Specification

CAS No. 30541-56-1
Molecular Formula C20H28
Molecular Weight 268.4 g/mol
IUPAC Name 2-(2-adamantylidene)adamantane
Standard InChI InChI=1S/C20H28/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2
Standard InChI Key KRDXURLKZNAXAQ-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6
Canonical SMILES C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6

Introduction

Biadamantylidene is a unique organic compound that has garnered attention in the field of chemistry due to its distinctive structural properties and reactivity. This compound is essentially a dimeric form of adamantylidene, where two adamantylidene units are connected through a double bond. The interest in biadamantylidene stems from its potential applications in various chemical reactions and its ability to participate in cycloaddition reactions, which are crucial for synthesizing complex molecules.

Reactivity and Applications

Biadamantylidene is known for its participation in cycloaddition reactions, which are essential for forming complex organic molecules. For example, it reacts with N-methyltriazolinedione to form a [2+2] adduct, although the reaction mechanism is not straightforward and involves multiple steps . This reactivity makes biadamantylidene a valuable precursor in organic synthesis.

Cycloaddition Reactions

  • Reaction with N-Methyltriazolinedione: This reaction yields a [2+2] adduct, which is significant for understanding the reactivity of biadamantylidene in forming complex molecules.

  • Significance of Shielding: The C=C double bond in biadamantylidene is significantly shielded, contributing to high entropy and volume of activation in its reactions .

Research Findings and Implications

Recent studies have highlighted the importance of understanding the structural and chemical properties of biadamantylidene. The twisted nature of its double bond impacts its reactivity and potential applications in organic synthesis. Furthermore, the ability of biadamantylidene to participate in cycloaddition reactions makes it a valuable compound for synthesizing complex organic molecules.

Future Directions

  • Synthetic Applications: Further exploration of biadamantylidene's reactivity could lead to the development of new synthetic pathways for complex molecules.

  • Theoretical Studies: Detailed theoretical studies are necessary to fully understand the structural distortions and their effects on reactivity.

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